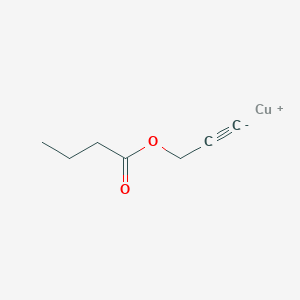
copper(1+);prop-2-ynyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);prop-2-ynyl butanoate is a chemical compound that combines copper ions with prop-2-ynyl butanoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(1+);prop-2-ynyl butanoate can be synthesized through the reaction of copper(I) chloride with prop-2-ynyl butanoate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at room temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);prop-2-ynyl butanoate undergoes several types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: Copper(II) can be reduced back to copper(I) using appropriate reducing agents.
Substitution: The prop-2-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Copper(1+);prop-2-ynyl butanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of copper(1+);prop-2-ynyl butanoate involves the interaction of copper ions with various molecular targets. Copper ions can act as cofactors in enzymatic reactions, influence redox processes, and interact with cellular components to exert biological effects. The prop-2-ynyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetate: Another copper-based compound with different oxidation states and applications.
Prop-2-ynyl acetate: A similar ester compound with different functional groups.
Uniqueness
Copper(1+);prop-2-ynyl butanoate is unique due to its combination of copper ions and prop-2-ynyl butanoate, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
112251-59-9 |
|---|---|
Formule moléculaire |
C7H9CuO2 |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
copper(1+);prop-2-ynyl butanoate |
InChI |
InChI=1S/C7H9O2.Cu/c1-3-5-7(8)9-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |
Clé InChI |
VURVWSKYVHKBMC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC#[C-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



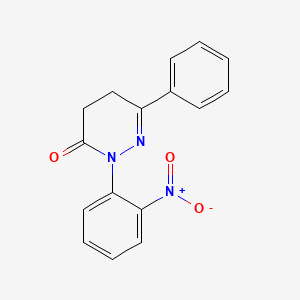
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

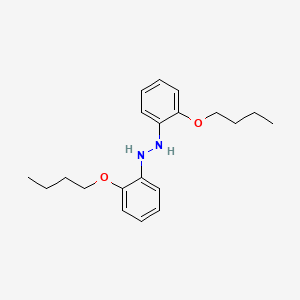
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)


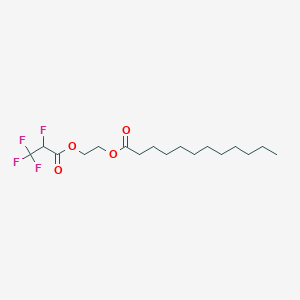
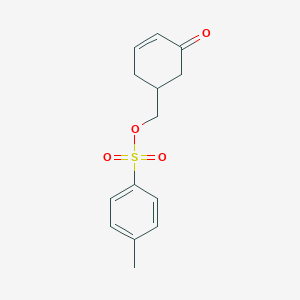

![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
